molecular formula C9H10N2O2 B109669 3-(4-Aminophenyl)-1,3-oxazolidin-2-one CAS No. 22036-26-6

3-(4-Aminophenyl)-1,3-oxazolidin-2-one

Cat. No. B109669
CAS RN: 22036-26-6
M. Wt: 178.19 g/mol
InChI Key: DDCWSJXZZUOJRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Aminophenyl)-1,3-oxazolidin-2-one (APO) is an important organic compound that has been used in a wide range of scientific and industrial applications. In particular, APO has been used in the synthesis of various drugs, as a stabilizing agent in the production of polymers, and as a catalyst in the production of polymers. It has also been used in the synthesis of polymers and in the development of new materials. In addition, APO has been studied for its potential use in the treatment of various diseases, including cancer.

Scientific Research Applications

Synthesis and Chemistry

The 1,3-oxazolidin-2-one nucleus, including compounds like 3-(4-Aminophenyl)-1,3-oxazolidin-2-one, is a significant heterocycle framework in synthetic organic chemistry. Its popularity stems from its use as a chiral auxiliary in asymmetric synthesis, as well as its role as protective groups for the 1,2-aminoalcohol system. The oxazolidinone ring is uncommon in natural product chemistry but has seen extensive application in synthetic organic chemistry since the early 1980s (Zappia et al., 2007).

Biomedical Research

In the field of biomedical research, oxazolidinones and their derivatives, including 3-(4-Aminophenyl)-1,3-oxazolidin-2-one, are widely used due to their bioactive scaffolds in numerous natural products. Their structural importance has prompted the development of various methods for the synthesis of these heterocyclic rings, contributing significantly to the medicinal chemistry field (Kim et al., 2011).

Enzymatic Synthesis

Enzymatic synthesis studies involving oxazolidin-2-one have revealed its multifunctional nature, possessing diverse biological and pharmacological activities. These studies have contributed to understanding the reaction mechanisms and kinetic modeling of oxazolidinone synthesis, providing insights into its potential applications in pharmaceuticals (Yadav & Pawar, 2014).

Structural Analysis and Crystallography

The structural analysis of oxazolidinone derivatives, including 3-(4-Aminophenyl)-1,3-oxazolidin-2-one, has been an area of focus in crystallography. These studies have provided valuable insights into the bond distances and stability of these compounds, contributing to the understanding of their chemical properties and potential applications (Bertolasi et al., 1990).

properties

IUPAC Name

3-(4-aminophenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c10-7-1-3-8(4-2-7)11-5-6-13-9(11)12/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCWSJXZZUOJRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Aminophenyl)-1,3-oxazolidin-2-one

CAS RN

22036-26-6
Record name 3-(4-aminophenyl)-1,3-oxazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-(4-nitrophenyl)oxazolidin-2-one (800 mg, 3.8 mmol) in MeOH (10 mL) was added Pd/C (10%, 200 mg). After having been degassed and recharged with hydrogen from a balloon, the mixture was stirred at rt for 15 h. TLC showed no starting material existed. The solid Pd/C was separated by filtration and the crude product 3-(4-aminophenyl)oxazolidin-2-one was obtained by evaporation as a yellow solid (622 mg, yield 90%) and used directly for the next step.
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.